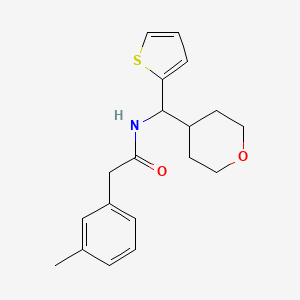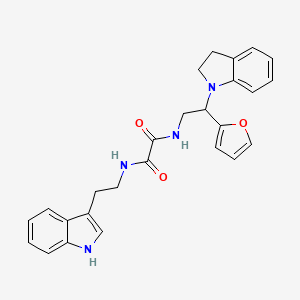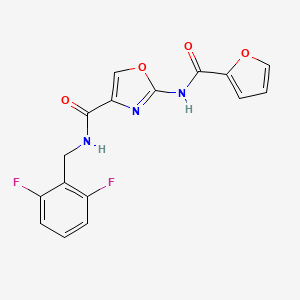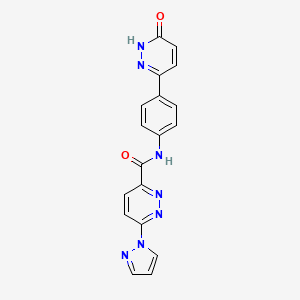
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H13N7O2 and its molecular weight is 359.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Alzheimer and Anti-COX2 Properties
Compounds related to N-(4-(6-hydroxypyridazin-3-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been studied for their potential in treating Alzheimer's disease and as COX2 inhibitors. A study by Attaby et al. (2009) synthesized several heterocyclic compounds with promising results in these areas (Attaby, Fattah, Shaif, & Elsayed, 2009).
Antiviral Activities
Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This suggests potential antiviral applications for compounds related to this compound (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Activity
Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, a class closely related to the chemical , displayed notable antitumor activity on human breast adenocarcinoma cell lines. This indicates potential applications in cancer research and treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Privileged Structures in Drug Design
Wermuth (2011) discussed the use of pyridazine scaffolds, similar to the compound , as privileged structures in drug design, noting their additional interaction possibilities and improved properties compared to phenyl rings. This highlights the significance of such compounds in medicinal chemistry (Wermuth, 2011).
Synthesis and Antimicrobial Activities
A study by Fahim et al. (2021) explored the synthesis of novel heterocycles, including derivatives of pyrazolo[5,1-c][1,2,4]triazines, which exhibit antimicrobial and anticancer activities. This research showcases the potential of related compounds in addressing microbial infections and cancer (Fahim, Tolan, Awad, & Ismael, 2021).
properties
IUPAC Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O2/c26-17-9-7-14(21-24-17)12-2-4-13(5-3-12)20-18(27)15-6-8-16(23-22-15)25-11-1-10-19-25/h1-11H,(H,20,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOBCBETBYAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


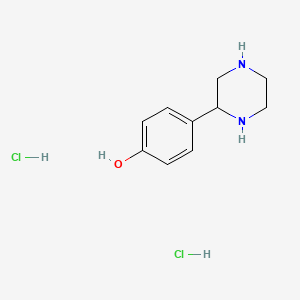
![3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2846985.png)
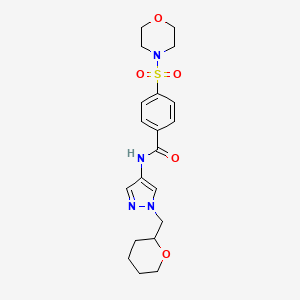

![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)
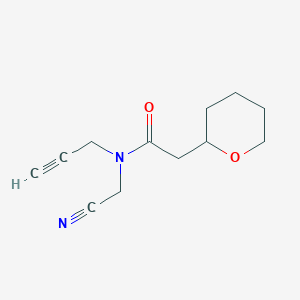
![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)
